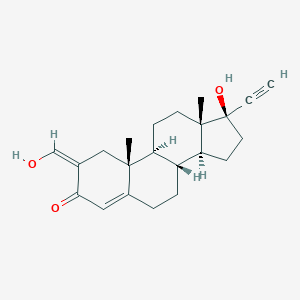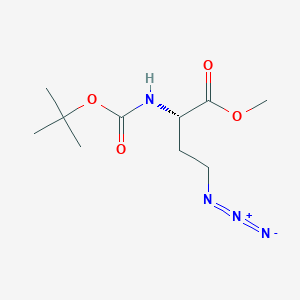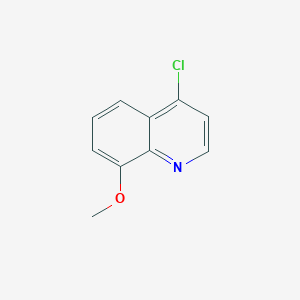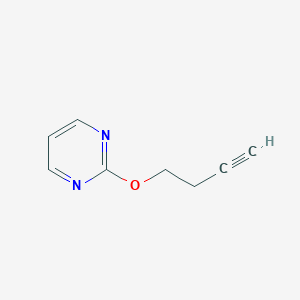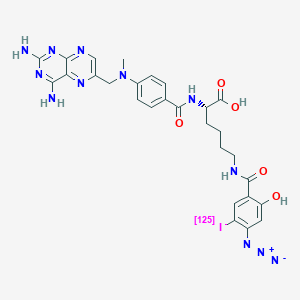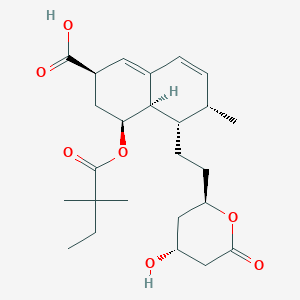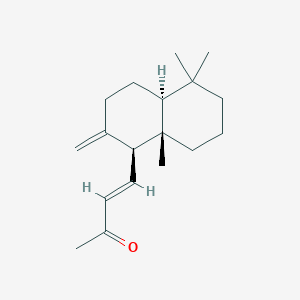
15,16-Dinor-8(17),11-labdadien-13-one
Vue d'ensemble
Description
“15,16-Dinor-8(17),11-labdadien-13-one” is a heterocyclic organic compound . It is a compound isolated from the aerial part of Hedychium coronarium . The compound is also extracted from the herbs of Alpinia chinensis .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H28O . The molecular weight is 260.41 . The IUPAC name is (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one .Physical And Chemical Properties Analysis
The compound appears as a powder . It has a molecular weight of 260.41 and a molecular formula of C18H28O . The compound is soluble in organic solvents such as ethanol, ethers, and chlorinated carbon .Applications De Recherche Scientifique
Activité antimicrobienne
15,16-Dinorlabda-8(17),11-dien-13-one : a été identifié comme un constituant majeur de l'huile essentielle du rhizome de Curcuma mangga, présentant une activité antistaphylococcique significative . La capacité de ce composé à inhiber la croissance de Staphylococcus aureus, y compris les souches résistantes à la tétracycline, met en évidence son potentiel en tant qu'agent anti-infectieux naturel pour les applications pharmaceutiques.
Intermédiaires de synthèse organique
Ce composé est souvent utilisé comme intermédiaire en synthèse organique . Sa complexité structurale et sa réactivité le rendent adapté à la construction de molécules plus complexes, qui peuvent être ensuite développées en produits pharmaceutiques présentant diverses activités biologiques.
Pesticides agricoles
En raison de ses propriétés bactéricides, 15,16-Dinorlabda-8(17),11-dien-13-one peut être utilisé comme pesticide dans le domaine agricole . Il peut potentiellement cibler les organismes nuisibles, offrant une alternative naturelle aux pesticides chimiques.
Analyse de la composition chimique
Le composé est utilisé comme référence en chromatographie en phase gazeuse et en spectrométrie de masse pour analyser la composition chimique des produits naturels . Sa présence aide à identifier et à quantifier d'autres composés dans des mélanges complexes.
Conception et recherche de médicaments
Dans la conception et la recherche de médicaments, 15,16-Dinorlabda-8(17),11-dien-13-one joue un rôle crucial dans l'amélioration du taux de réussite du criblage de médicaments . Il sert d'échafaudage pour développer de nouveaux médicaments, en particulier aux premiers stades de la découverte.
Bibliothèques de produits naturels
Ce composé est inclus dans les bibliothèques de produits naturels utilisées pour le criblage à haut débit par les organisations de développement de médicaments . Il contribue à la découverte de composés bioactifs qui peuvent conduire à des agents thérapeutiques innovants.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGWWOKIBLQJF-YGUYEABBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential antibacterial properties of 15,16-Dinorlabda-8(17),11-dien-13-one?
A1: While 15,16-Dinorlabda-8(17),11-dien-13-one itself hasn't been definitively identified as the active antibacterial agent, its presence in extracts from Globba schomburgkii rhizomes coincides with increased antibacterial activity. Research suggests that fractions rich in this compound exhibit enhanced effectiveness against Staphylococcus aureus and Micrococcus luteus compared to crude extracts. [] Further research is needed to confirm its specific role and mechanism of action.
Q2: In which plant species has 15,16-Dinorlabda-8(17),11-dien-13-one been identified, and what are the primary methods used for its characterization?
A2: 15,16-Dinorlabda-8(17),11-dien-13-one has been found in several plant species, including Globba schomburgkii [, ], Hedychium villosum [], and Curcuma mangga []. Its identification is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. [, , , ] This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio and retention time. In the case of Globba schomburgkii, 1H, 13C, COSY, HSQC, and HMBC NMR techniques were also employed to confirm its structure after isolation. []
Q3: What is the significance of identifying 15,16-Dinorlabda-8(17),11-dien-13-one in Zingiber monophyllum and what other compounds are found alongside it?
A3: The identification of 15,16-Dinorlabda-8(17),11-dien-13-one in the ethyl acetate fraction of Zingiber monophyllum rhizomes is significant as it marks the first report on the chemical composition of this specific plant extract. [] Alongside this compound, GC-MS analysis revealed eight other components, including (E)-labda-8(17),12-diene-15,16-dial, spathulenol, and neointermedeol as major constituents. [] This discovery opens avenues for further research into the potential bioactivities of this plant and its constituents.
Q4: How does the antibacterial activity of the Globba schomburgkii extract change with fractionation, and what does this suggest about the active compounds?
A4: Bioassay-guided fractionation of the dichloromethane extract from Globba schomburgkii rhizomes showed that specific sub-fractions displayed considerably higher antibacterial activity than the crude extract. [] This finding suggests that the active antibacterial compounds are concentrated within these fractions. Further analysis pointed towards potential candidates like 4,8-β-epoxy-caryophyllene, methyl isocostate, (E)-labda-8(17),12-diene-15,16-dial, α-kessyl acetate, zederone, clovanediol, ledene oxide-(I), alantolactone, and 8α,11-elemadiol as potentially responsible for the observed activity. []
Q5: Has 15,16-Dinorlabda-8(17),11-dien-13-one been chemically synthesized, and if so, what is the significance of this synthesis?
A5: Yes, 15,16-Dinorlabda-8(17),11-dien-13-one, originally isolated from Hedychium acuminatum, has been successfully synthesized in a laboratory setting. [] This achievement is noteworthy as it enables further research into the compound's properties and potential applications without relying solely on natural extraction. The ability to synthesize it allows for greater control over its production and facilitates the development of potential derivatives for investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



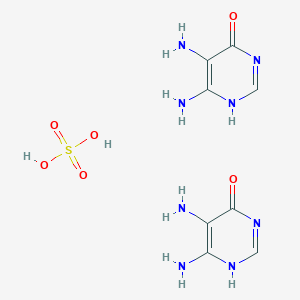

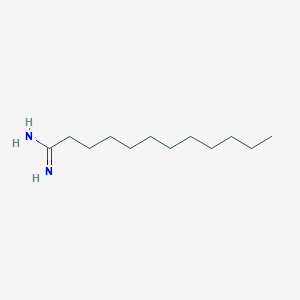

![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)


